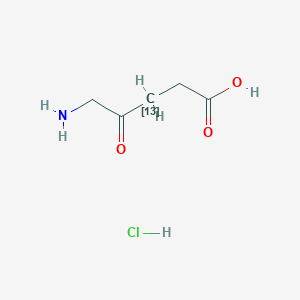

5-Aminolävulinsäure-3-13C-Hydrochlorid

Übersicht

Beschreibung

5-Aminolevulinic acid-3-13C hydrochloride (5-ALA-13C) is a synthetic compound that has been used in scientific research for a variety of applications. 5-ALA-13C is an analog of the naturally occurring amino acid 5-aminolevulinic acid (5-ALA). It is a derivative of 5-ALA that has been labeled with the stable isotope carbon-13 (13C). The introduction of 13C into 5-ALA allows for the detection of the compound in the body and has enabled researchers to study its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Vorläufer für Tetrapyrrolverbindungen

5-Aminolävulinsäure (5-ALA) ist der Schlüsselvorläufer für die Biosynthese von Tetrapyrrolverbindungen . Zu diesen Verbindungen gehören Chlorophyll und Häm, die für verschiedene biologische Prozesse unerlässlich sind .

Medizin

5-ALA hat breite Anwendungen im medizinischen Bereich. Es wird zur Behandlung von Tumoren und anderen Krankheiten eingesetzt . Es kann in Protoporphyrin IX umgewandelt werden, das ein starkes Photosensitizer ist, das einen photosensitiven Effekt bewirkt .

Landwirtschaft

Im Bereich der Landwirtschaft wird 5-ALA als Futtermittelzusatzstoff verwendet, um den Eisenstatus und die Immunantwort von Nutztieren zu verbessern . Es wird auch als Wachstumsförderer oder Insektizid verwendet, abhängig von seiner Konzentration .

Photodynamische Therapie (PDT)

5-ALA wird zur Eliminierung von Krankheitserregern oder Krebszellen durch photodynamische Therapie (PDT) verwendet, da die Photosensitizerreaktion reaktive Sauerstoffspezies (ROS) freisetzt .

Biofabrikation

Die Biofabrikation von 5-ALA gilt als der effizienteste und umweltfreundlichste Ansatz . Allerdings führt die komplizierte Zusammensetzung des Mediums zu einem lästigen Reinigungsprozess, was zu einer geringen Ausbeute und hohen Produktionskosten führt .

Antineoplastisches Photosensitizer

5-ALA ist eine natürlich vorkommende Aminosäure und ein Vorläufer von Tetrapyrrolen in der Biosynthese von Chlorophyll und Häm. Es wird als antineoplastisches Photosensitizer eingesetzt

Wirkmechanismus

Target of Action

5-Aminolevulinic acid-3-13C hydrochloride, a stable isotope-labeled version of 5-aminolevulinic acid (ALA), is an important precursor in the biosynthesis of heme . Heme is a crucial component of hemoglobin and other heme-containing proteins in the body . The primary targets of this compound are the enzymes involved in the heme synthesis pathway .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes involved in the heme synthesis pathway . It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . The transcription factors like Far-red Elongated Hypocotyl 3 (FHY3) and Far-red Impaired Response 1 (FAR1) can bind and activate the expression of hemB (encodes ALAD), thereby upregulating the synthesis of 5-ALA .

Biochemical Pathways

The compound affects the heme synthesis pathway. After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) . This is a key step in the heme synthesis pathway, leading to the production of heme, a vital component of hemoglobin and other heme-containing proteins .

Result of Action

The primary result of the action of 5-Aminolevulinic acid-3-13C hydrochloride is the production of heme, a vital component of hemoglobin and other heme-containing proteins . This is crucial for the transport of oxygen in the body and various other biological functions.

Action Environment

The action environment of 5-Aminolevulinic acid-3-13C hydrochloride can be influenced by various factors. For instance, the compound should be stored at temperatures between -10 to -25°C . Additionally, it should be kept away from heat and sources of ignition due to the risk of thermal decomposition . The compound may also pose certain risks if inhaled, and may cause respiratory tract irritation .

Safety and Hazards

Zukünftige Richtungen

Due to its potential applications and disadvantages of chemical synthesis, alternative biotechnological methods have drawn increasing attention. The recent progress in biosynthetic pathways and regulatory mechanisms of 5-ALA synthesis in biological hosts are summarized. The research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells is emphasized, and the corresponding biotechnological design strategies are highlighted and discussed in detail .

Biochemische Analyse

Biochemical Properties

5-Aminolevulinic acid-3-13C hydrochloride plays a significant role in biochemical reactions. It is involved in the biosynthesis of tetrapyrrole compounds, interacting with various enzymes and proteins in the process . It is synthesized via both the C4 and C5 pathways . The C4 pathway uses succinyl-CoA and glycine as precursors, while the C5 pathway uses glutamate .

Cellular Effects

The effects of 5-Aminolevulinic acid-3-13C hydrochloride on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can be converted into protoporphyrin IX, which is a powerful photosensitizer that can cause a photosensitive effect .

Molecular Mechanism

The mechanism of action of 5-Aminolevulinic acid-3-13C hydrochloride involves its conversion to protoporphyrin IX, which accumulates in cells . This accumulation is used successfully for tumor photodynamic diagnosis and therapy . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-Aminolevulinic acid-3-13C hydrochloride can vary with different dosages in animal models

Metabolic Pathways

5-Aminolevulinic acid-3-13C hydrochloride is involved in the biosynthesis of tetrapyrrole compounds, a process that involves various metabolic pathways . It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

5-amino-4-oxo(313C)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFONARZHCSET-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH2]C(=O)CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

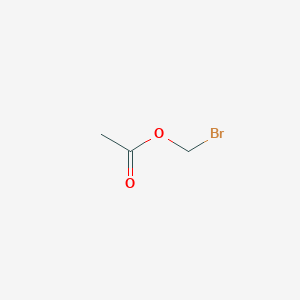

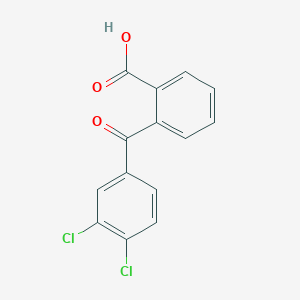

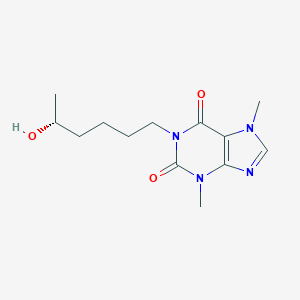

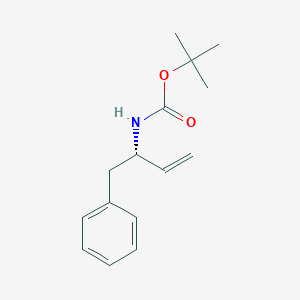

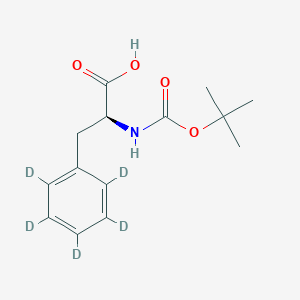

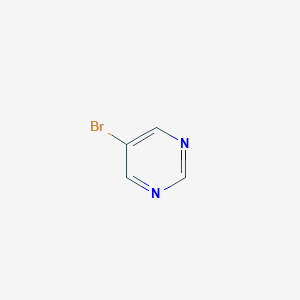

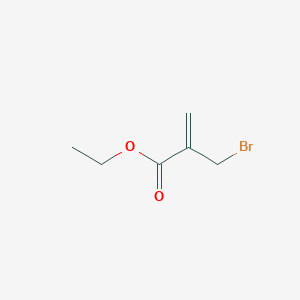

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)